molecular formula C12H20N4O B2370900 4-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-5-amine CAS No. 1894307-04-0

4-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-5-amine

Cat. No. B2370900
CAS RN: 1894307-04-0
M. Wt: 236.319
InChI Key: KIMLIHRFDFZXHY-UHFFFAOYSA-N
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Description

The compound “4-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-5-amine” is a complex organic molecule. It contains an azepane ring (a seven-membered ring with one nitrogen atom), a pyrazole ring (a five-membered ring with two nitrogen atoms), and an amine group (a nitrogen atom with a lone pair of electrons). The presence of these functional groups suggests that the compound could exhibit interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The azepane and pyrazole rings, along with the amine group, could potentially participate in a variety of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups (like the amine and carbonyl groups in this compound) could make it more soluble in polar solvents. The compound’s melting point, boiling point, and density would also depend on its molecular structure .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on this compound, it’s impossible to predict its mechanism of action .

Future Directions

The study of new and complex organic compounds like “4-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-5-amine” is a vibrant field of research in chemistry. These compounds could have potential applications in various fields, including drug discovery, materials science, and chemical synthesis .

properties

IUPAC Name

(5-amino-1-ethylpyrazol-4-yl)-(azepan-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-2-16-11(13)10(9-14-16)12(17)15-7-5-3-4-6-8-15/h9H,2-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMLIHRFDFZXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)N2CCCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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